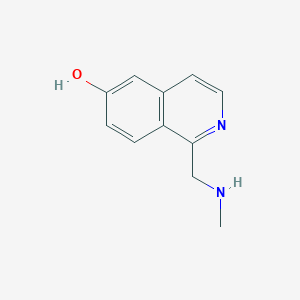

1-((Methylamino)methyl)isoquinolin-6-ol

Description

1-((Methylamino)methyl)isoquinolin-6-ol is a synthetic isoquinoline derivative characterized by a hydroxyl group at the 6-position and a methylaminomethyl substituent at the 1-position.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(methylaminomethyl)isoquinolin-6-ol |

InChI |

InChI=1S/C11H12N2O/c1-12-7-11-10-3-2-9(14)6-8(10)4-5-13-11/h2-6,12,14H,7H2,1H3 |

InChI Key |

DQEBMNNRSCDALA-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=NC=CC2=C1C=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods to prepare 1-((Methylamino)methyl)isoquinolin-6-ol is through reductive amination of the corresponding isoquinolin-6-ol aldehyde intermediate with methylamine or a methylamino source.

-

- The isoquinolin-6-ol aldehyde is dissolved in an appropriate solvent such as acetic acid or methanol.

- Methylamine or methylamino methylating agents are added.

- Sodium cyanoborohydride is used as a mild reducing agent to facilitate reductive amination at low temperatures (0–15 °C) for 1–2 hours.

- The reaction mixture is then worked up by extraction with dichloromethane or ethyl acetate, followed by drying and purification via chromatography.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | Sodium cyanoborohydride, acetic acid | 0–15 °C | 2 h | 70–80 | Mild conditions, selective reduction |

| Extraction and purification | Dichloromethane, drying over Na2SO4 | Room temp | — | — | Standard organic workup |

This method is favored for its selectivity and mild conditions, minimizing side reactions and degradation of sensitive functional groups.

Cyclization of Ortho-Substituted Precursors

Another approach involves the cyclization of ortho-substituted benzaldehydes or related compounds to form the isoquinoline core, followed by functional group transformations.

-

- Starting from ortho-hydroxybenzaldehyde derivatives, cyclization is induced under acidic or basic conditions to form the isoquinolin-6-ol framework.

- Subsequent introduction of the methylaminomethyl group is achieved by reaction with formaldehyde and methylamine or via Mannich-type reactions.

- The Mannich reaction typically involves the condensation of the isoquinolin-6-ol with formaldehyde and methylamine under controlled pH and temperature.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Acidic catalyst (e.g., HCl), heating | 80–100 °C | 4–6 h | 60–75 | Formation of isoquinoline core |

| Mannich reaction | Formaldehyde, methylamine, buffer solution | Room temp | 2–4 h | 65–85 | Introduction of methylaminomethyl group |

This route is advantageous for constructing the core structure and allows for late-stage functionalization.

Alternative Synthetic Routes

Nucleophilic Substitution: In some cases, the methylaminomethyl group can be introduced by nucleophilic substitution on a suitable leaving group (e.g., halomethyl isoquinolin-6-ol derivatives) with methylamine under reflux conditions.

Reduction of Nitro Precursors: Starting from nitro-substituted isoquinolines, reduction followed by methylation can yield the target compound.

These methods are less commonly reported but provide alternative pathways depending on available starting materials and desired scale.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Sodium cyanoborohydride, methylamine | 0–15 °C, 2 h | 70–80 | Mild, selective, high purity | Requires aldehyde intermediate |

| Cyclization + Mannich | Acid catalyst, formaldehyde, methylamine | 80–100 °C (cyclization), RT (Mannich) | 60–85 | Builds core and functionalizes | Multi-step, longer reaction time |

| Nucleophilic Substitution | Halomethyl isoquinolin-6-ol, methylamine | Reflux, several hours | Variable | Direct substitution | Requires halogenated precursor |

| Reduction + Methylation | Nitro-isoquinoline, reducing agent, methylation reagents | Various | Variable | Alternative route | More steps, potential side reactions |

Research Findings and Analytical Data

Spectroscopic Characterization: The synthesized 1-((Methylamino)methyl)isoquinolin-6-ol typically shows characteristic NMR signals for the methylamino group (singlet around 2.8–3.2 ppm), aromatic protons of the isoquinoline ring, and a phenolic hydroxyl proton (broad singlet around 6–7 ppm).

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound confirm successful synthesis.

Purity and Yield: Purification by column chromatography or preparative HPLC is standard to achieve high purity (>95%) with yields ranging from 60% to 85% depending on the method.

Chemical Reactions Analysis

Types of Reactions

1-((Methylamino)methyl)isoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Scientific Research Applications

1-((Methylamino)methyl)isoquinolin-6-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.

Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((Methylamino)methyl)isoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 1-((Methylamino)methyl)isoquinolin-6-ol with structurally related isoquinoline derivatives:

*Calculated using standard atomic weights.

Key Observations:

- Hydroxyl vs. Methoxy: The hydroxyl group at position 6 (target compound) increases polarity and hydrogen-bonding capacity relative to methoxy-substituted derivatives (e.g., 1-Methoxyisoquinolin-6-amine ). Aromatic vs.

Analytical Characterization

- LCMS Data: Compounds with methylamino groups (e.g., Reference Example 86 in ) show [M+H]+ peaks at m/z 411–658, suggesting the target compound’s molecular ion would align with its calculated mass (~188 g/mol).

- NMR Trends: Methylaminomethyl substituents (e.g., δ ~2.50–2.60 ppm for methyl protons in ) could help identify the target’s structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.